molecular formula C8H12AgBF4N4 B1602192 Tetrakis(acetonitrile)silver(I) tetrafluoroborate CAS No. 93556-88-8

Tetrakis(acetonitrile)silver(I) tetrafluoroborate

Cat. No.: B1602192
CAS No.: 93556-88-8
M. Wt: 358.88 g/mol
InChI Key: XZYAKBATRMXJSW-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is a coordination compound with the chemical formula [Ag(CH₃CN)₄]BF₄. It is a silver complex where silver is coordinated to four acetonitrile molecules, and the complex is stabilized by a tetrafluoroborate anion. This compound is known for its applications in various fields, including catalysis and material science .

Mechanism of Action

Target of Action

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is primarily used as a catalyst in organic synthesis . It is particularly effective in oxidation reactions and the sulfuration of acetylenes . The compound’s primary targets are therefore the reactants in these chemical reactions.

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

This compound is used in the synthesis of various silver complexes . These complexes can participate in a variety of biochemical pathways, depending on their specific structures and properties. For example, it has been used in the synthesis of luminescent dinuclear platinum(II) alkynyl phosphine silver(I) complexes, alpha-diimine silver(I) complexes, and silver(I) clusters with binding for a dithiophosphate ligand .

Result of Action

The result of the compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently . On a molecular level, this involves the rearrangement of atoms and the formation of new chemical bonds. On a cellular level, the effects would depend on the specific biochemical pathways involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is stable under room temperature but can decompose when heated . It is also insoluble in water but soluble in organic solvents like ethyl acetate and ethyl acetate . These properties can affect the compound’s action, efficacy, and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(acetonitrile)silver(I) tetrafluoroborate can be synthesized by reacting silver tetrafluoroborate with acetonitrile. The reaction typically involves dissolving silver tetrafluoroborate in acetonitrile and allowing the solution to crystallize. The reaction conditions are relatively mild, often carried out at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar principles as the laboratory synthesis, with optimizations for yield and purity. This might include controlled crystallization processes and purification steps to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(acetonitrile)silver(I) tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other coordinating ligands. These reactions are typically carried out in solution, often in acetonitrile or other polar solvents .

Major Products

The major products formed from these reactions are typically new silver complexes with different ligands. For example, reacting this compound with triphenylphosphine can yield a silver-phosphine complex .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is unique due to its high solubility in non-aqueous solvents and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in catalysis and material science applications .

Properties

IUPAC Name

silver;acetonitrile;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYAKBATRMXJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12AgBF4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578441
Record name Silver(1+) tetrafluoroborate--acetonitrile (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93556-88-8
Record name Silver(1+) tetrafluoroborate--acetonitrile (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(acetonitrile)silver(I) tetrafluoroborate
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